Mesaconic acid

Catalog No.
S535017
CAS No.
498-24-8
M.F
C5H6O4
M. Wt
130.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesaconic acid

CAS Number

498-24-8

Product Name

Mesaconic acid

IUPAC Name

(E)-2-methylbut-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2+

InChI Key

HNEGQIOMVPPMNR-NSCUHMNNSA-N

SMILES

Array

solubility

26.3 mg/mL at 18 °C

Synonyms

(E)-2-methyl-2-butenedioic acid, (Z)-2-methyl-2-butenedioic acid, citraconic acid, citraconic acid, (E)-isomer, citraconic acid, ammonium salt, citraconic acid, calcium salt, citraconic acid, sodium salt, mesaconic acid, methylfumaric acid, methylmaleic acid, monomethylfumarate

Canonical SMILES

C(=CC(=O)O)C(=O)O

Isomeric SMILES

C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Mesaconic acid is 130.03 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.3 mg/ml at 18 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65438. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Mesaconic acid (CAS 498-24-8), or trans-methylfumaric acid, is an α,β-unsaturated dicarboxylic acid characterized by a trans-configured double bond and a single methyl substituent [1]. It presents as a stable, crystalline solid with a melting point of 200–205 °C and an aqueous solubility of approximately 26.3 mg/mL at 18 °C [2]. In industrial and advanced materials procurement, mesaconic acid is primarily valued as a highly specific rigid linker in metal-organic framework (MOF) synthesis and as a sterically hindered co-monomer in unsaturated polyester resins [3]. Unlike its more common structural analogs, its trans-geometry prevents spontaneous anhydride formation, offering superior shelf stability and predictable high-temperature processability[1].

Substituting mesaconic acid with its closely related isomers (citraconic acid, itaconic acid) or its non-methylated analog (fumaric acid) fundamentally alters reaction pathways and material properties[1]. Using the cis-isomer, citraconic acid, introduces severe handling challenges due to its low melting point (~90 °C) and spontaneous conversion to a moisture-sensitive liquid anhydride at room temperature [2]. Conversely, substituting with fumaric acid removes the critical steric bulk of the methyl group, which completely changes the resulting crystal topology in MOF synthesis—yielding square-grid rather than kagome-grid structures [3]. Furthermore, in radical polymerizations, substituting with the highly reactive itaconic acid leads to uncontrolled cross-linking, whereas mesaconic acid acts as a controlled, sterically hindered monomer [1].

Thermal Stability and Anhydride Resistance

Mesaconic acid demonstrates significantly higher thermal stability than its cis-isomer, citraconic acid [1]. While citraconic acid melts at approximately 90 °C and spontaneously dehydrates to form a liquid anhydride at room temperature, mesaconic acid remains a stable crystalline solid up to 200–205 °C and resists spontaneous anhydride formation [2]. This trans-geometry prevents the intramolecular proximity required for easy dehydration [1].

Evidence DimensionMelting point and spontaneous anhydride formation
Target Compound Data200–205 °C (stable solid, no spontaneous anhydride)
Comparator Or BaselineCitraconic acid: ~90 °C (spontaneously forms liquid anhydride)
Quantified Difference>110 °C higher melting point and complete resistance to ambient dehydration
ConditionsStandard ambient to high-temperature processing conditions

Procurement of mesaconic acid is essential for high-temperature resin synthesis and solid-state formulations where premature anhydride conversion or moisture sensitivity would ruin the batch.

Steric Control of MOF Topology

The addition of a single methyl group on the trans-double bond of mesaconic acid fundamentally alters the topology of synthesized metal-organic frameworks compared to fumaric acid [1]. In aqueous synthesis of aluminum MOFs at 95 °C, using mesaconic acid yields Al-MIL-68-Mes, which features a kagome-like framework with large hexagonal channels [1]. In contrast, using fumaric acid under identical conditions yields Al-MIL-53-Fum, which possesses a square-grid topology[1]. The steric bulk of the methyl group dictates the linker conformation, forcing the distinct MIL-68 topology.

Evidence DimensionFramework topology in Al-MOF aqueous synthesis
Target Compound DataAl-MIL-68-Mes (kagome-grid topology, large hexagonal channels)
Comparator Or BaselineFumaric acid: Al-MIL-53-Fum (square-grid topology)
Quantified DifferenceComplete shift in pore geometry and crystal structure
ConditionsAqueous synthesis at 95 °C

Buyers developing targeted gas storage or separation membranes must select mesaconic acid over fumaric acid to achieve the specific hexagonal channel architecture of the MIL-68 framework.

Vapor Pressure Advantage in Solvent-Free Synthesis

For advanced vapour-assisted MOF synthesis, mesaconic acid offers a distinct volatility advantage over fumaric acid [1]. Based on thermogravimetric measurements and the Knudsen effusion method, mesaconic acid exhibits an approximately 4.5 times higher vapor pressure at reaction temperatures compared to fumaric acid[1]. This enhanced volatility facilitates the gas-phase transport of the linker, allowing for the efficient formation of va-Al-MIL-53-Mes without the need for large volumes of corrosive liquid modulators [1].

Evidence DimensionVapor pressure at reaction temperature
Target Compound Data~4.5x higher vapor pressure
Comparator Or BaselineFumaric acid (baseline vapor pressure)
Quantified Difference4.5-fold increase in volatility
ConditionsVapour-assisted synthesis conditions

The higher volatility makes mesaconic acid the preferred precursor for scalable, solvent-free vapour-assisted manufacturing processes, reducing corrosive waste.

Acid Dissociation Profile and Buffering Consistency

The trans-configuration of mesaconic acid results in a fundamentally different acid dissociation profile compared to its cis-isomer, citraconic acid [1]. Because citraconic acid can form a stabilizing intramolecular hydrogen bond in its mono-anion state, it has a highly acidic first proton (pKa1 = 2.29) and a tightly held second proton (pKa2 = 6.15) [2]. Mesaconic acid lacks this intramolecular interaction, resulting in a higher pKa1 (3.09) and a lower pKa2 (4.75)[1]. This narrower gap between dissociation steps provides a more consistent ionization profile.

Evidence DimensionAcid dissociation constants (pKa1 and pKa2)
Target Compound DatapKa1 = 3.09, pKa2 = 4.75 (ΔpKa = 1.66)
Comparator Or BaselineCitraconic acid: pKa1 = 2.29, pKa2 = 6.15 (ΔpKa = 3.86)
Quantified Difference2.2 units narrower gap between first and second dissociation steps
ConditionsAqueous solution at 25 °C

The predictable and narrower dissociation profile of mesaconic acid ensures more consistent reactivity and buffering capacity during aqueous cross-linking and biological assays.

Synthesis of Kagome-Topology Metal-Organic Frameworks (MOFs)

Directly leveraging its unique steric profile (as detailed in Section 3), mesaconic acid is the required linker for synthesizing Al-MIL-68-Mes MOFs[1]. Its methyl group forces the formation of hexagonal channels (kagome grid) rather than the square grids formed by fumaric acid, making it the precise choice for advanced gas storage and separation technologies where specific pore geometries are mandatory[1].

High-Temperature Unsaturated Polyester Resins

Due to its thermal stability up to 205 °C and its resistance to spontaneous anhydride formation, mesaconic acid is highly suited as a sterically hindered co-monomer in unsaturated polyester resins [2]. Unlike citraconic acid, which degrades and dehydrates at room temperature, mesaconic acid survives high-temperature polycondensation processes, allowing manufacturers to predictably tune the rigidity of the final polymer matrix[2].

Vapour-Assisted, Solvent-Free Materials Manufacturing

Capitalizing on its 4.5-fold higher vapor pressure compared to fumaric acid, mesaconic acid is an excellent candidate for vapour-assisted synthesis (VAS) of coordination polymers [3]. This application is highly relevant for industrial scale-up aiming to eliminate toxic or corrosive liquid modulators, enabling greener, gas-phase deposition of microporous materials [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Needles, monoclinic prisms or leaflets from water
Colorless crystals
WHITE CRYSTALLINE POWDER

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

130.02660867 Da

Monoisotopic Mass

130.02660867 Da

Boiling Point

329 °F at 1.7 mmHg ; sublimes (NTP, 1992)
Sublimes at 200 °C

Flash Point

273 °C (open cup)
230 °C (closed cup)
273 °C

Heavy Atom Count

9

Taste

Fruit acid

Density

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink
1.635 g/cu cm at 20 °C
IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46
Density (at 20 °C): 1.64 g/cm³

Odor

Odorless

Appearance

Solid powder

Melting Point

200 - 202 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

90UTM639KK

Related CAS

9003-16-1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Fumaric acid is used in oral pharmaceutical formulations and food products, and is generally regarded as a relatively nontoxic and nonirritant material.
Fumaric acid preparations are used as long term and effective treatment of psoriasis. /Fumaric acid preparation/
/EXPERIMENTAL THERAPY/ Fumaric acid and its esters (FAE) ... are already in use for treatment of psoriasis and are known to have an immunomodulatory effect ... A phase II clinical study in relapsing-remitting multiple sclerosis (RRMS) patients with the modified fumaric acid ester BG-12 showed as "proof of principle" in a frequent MRI design that FAE significantly reduce the number of gadolinium-enhancing lesions after 24 weeks of treatment. Further phase III studies have been started to explore the long-term efficacy of this substance ...
/EXPERIMENTAL THERAPY/ Oral treatment of psoriasis on an outpatient basis, using a preparation containing fumaric acid derivatives, was evaluated as initial monotherapy (3 months) and as long-term basic therapy (12-14 months) in 13 and 11 patients, respectively. The course of the disease was analysed in each individual case. After completion of both parts of the trial, half of the patients that had only responded poorly to conventional antipsoriatic therapy showed a significant improvement which occurred after several weeks of treatment. In 4 patients the medication had to be stopped because of abdominal pain. No severe side effects, particularly of renal, hepatic or hematological nature, could be established. Studies in mice and rats disclosed only a low acute toxicity of the fumaric acid derivatives used. In additional analyses, hypotheses were dealt with concerning the mechanism of action of fumaric acid in psoriasis. To establish fumaric acid derivatives in the treatment of psoriasis, studies on chronic toxicity and pharmacokinetics will have to be conducted. Further clinical trials should evaluate a single fumaric acid derivative instead of mixtures. /Fumaric acid derivatives/

MeSH Pharmacological Classification

Dermatologic Agents

Vapor Pressure

0.000154 [mmHg]
10.0 [mmHg]
1.54X10-4 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Impurities

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash

Other CAS

498-24-8
498-23-7
7407-59-2

Absorption Distribution and Excretion

The total activity of labeled carbon dioxide in the blood entering and leaving the brain was determined following a single injection of fumarate-2-(14)C in four normal human subjects. Blood samples were drawn simultaneously from the femoral artery and the superior bulb of the internal jugular vein. Also, cerebrospinal fluid specimens were collected. Evidence from the experiments indicates that there was an immmediate formation of (14)CO2 by the brain after injection of the isotope. It suggests that fumarate penetrates the blood-brain barrier with little difficulty.

Metabolism Metabolites

Fumarate is an intermediate in the citric acid cycle used by cells to produce energy in the form of adenosine triphosphate (ATP) from food. It is formed by the oxidation of succinate by the enzyme succinate dehydrogenase. Fumarate is then converted by the enzyme fumarase (fumarate hydratase) to malate.

Wikipedia

Mesaconic_acid

Drug Warnings

Fumaric acid ...is generally regarded as a relatively nontoxic and nonirritant material. However, acute renal falure and other adverse reactions have occurred following the topical and systemic therapeutic use of fumaric acid and fumaric acid derivatives in the treatment of psoriasis or other skin disorders. Other adverse effects of oral therapy have included disturbances of liver function, gastrointestinal effects, and flushing.
Two patients who developed acute renal failure during therapy with fumaric acid esters /are discussed/. Histologic findings after renal biopsy in one patient were compatible with the diagnosis of acute tubular necrosis, and renal function was restored after cessation of the medication. The histologic diagnosis in the other patient was tubulo-interstitial nephritis, possibly reactive to acute tubular necrosis. The recovery of renal function was incomplete after 9 months. Two other patients had deterioration of renal function and proteinuria during therapy with fumaric acid-esters. The symptoms were completely reversible in one patient after discontinuation of the medication, and incompletely reversible in the other.
24 days after starting treatment of psoriasis with fumaric acid derivatives (0.8-1.0 g orally, plus unknown quantities locally) a 21-year-old woman developed acute oliguric renal failure with a rise of serum creatinine levels to 1094 mmol/L (12.4 mg/dL). Deterioration of renal function had been preceded by severe abdominal symptoms with nausea, vomiting and colicky pain. On admission to hospital she was dehydrated with hyponatremia and hypokalemia. There was glomerular microhematuria, increased excretion of renal epithelia, and tubular proteinuria. Renal biopsy demonstrated acute tubular damage with vacuolization of proximal epithelia, dilated tubules and scattered necroses. After intermittent hemodialysis (13 courses over two weeks) renal function gradually recovered, as demonstrated at a follow-up examination four months after discharge. /Fumaric acid derivatives/
Apart from gastrointestinal, dermatological and hematological side-effects, transient renal damage was observed during treatment with fumaric acid. The case of a 38 year old woman who was treated with fumaric acid (420 mg bid) for 5 years before she complained of fatigue and weakness. According to clinical laboratory she had developed severe proximal tubular damage. Hypophosphatemia, glycosuria and proteinuria persisted although medication was stopped immediately. /Fumaric acid preparation/

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EPA Safer Chemical Functional Use Classes -> Polymers
Food additives
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

Commercially, fumaric acid may be prepared from glucose by the action of fungi such as Rhizopus nigricans, as a by-product in the manufacture of maleic and phthalic anhydrides, and by the isomerization of maleic acid using heat or a catalyst. On the laboratory scale, fumaric acid can be prepared by the oxidation of furfural with sodium chlorate in the presence of vanadium pentoxide.
Maleic acid or maleic anhydride, especially the maleic acid-containing wash water from the production of maleic anhydride or phthalic anhydride, serves as starting material for the manufacture of fumaric acid. The maleic acid concentration should be at least 30%. Maleic acid is converted almost quantitatively by thermal or catalytic isomerization into the sparingly soluble fumaric acid, which is recovered by filtration. Various substances have been proposed as catalysts: mineral acids (e.g., hydrochloric acid); sulfur compounds such as thiocyanates, thiazoles, thiosemicarbazides, thioureas; or bromine compounds in combination with peroxides (e.g., persulfate). Thiourea is most commonly used in practice. The maleic acid-containing wash water contains impurities that can affect quality and yield. This problem can be largely avoided (1) by thermal pretreatment of the wash water, (2) by adding urea if thiourea is used as catalyst, and (3) by addition of sulfites or passaged of sulfur dioxide and addition of mineral acids. The crude fumaric acid obtained is purified by recrystallization from water, combined with purification by active charcoal. Losses during purification are about 10%.

General Manufacturing Information

2-Butenedioic acid, 2-methyl-, (2E)-: ACTIVE

Analytic Laboratory Methods

... DETECTED IN AIR BY GAS CHROMATOGRAPHY AFTER METHYLATION WITH BORON TRIFLUORIDE.
An HPLC method is described for the determination of organic acids incl fumaric acid in cheese.
Organic polybasic acids incl fumaric acid were determined in foods by gas liquid chromatography.
A method is given for the determination of carboxylic acids incl fumaric acid in fruit juices and wines by high-performance liquid chromatography.
An ion chromatographic system was developed for routine measurement of carboxylic acids with carbon numbers up to C8 in precipitation samples. The system combines online sample preconcentration on a low capacity anion exchange resin with separation by ion exclusion and subsequent detection by UV absorption. ... Fumaric acid was found to have a retention time of 22.3 min.

Storage Conditions

The bulk material should be stored in a well-closed container in a cool, dry place.
Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

Interactions

The inhibitory effect of fumaric acid (FA) on hepatocarcinogenesis was examined in mice fed thioacetamide (TAA). A group of male ICR mice was fed TAA at a level of 0.035% in the diet for 40 weeks and then fed a basal diet for 48 weeks. Hepatic tumors developed in 11 of the 24 animals of this group and they were diagnosed as hepatocellular carcinomas. However, cirrhotic lesions and the enlargement of hepatocyte nucleoli were not as marked in mice as in previous findings in rats fed TAA. The effect of FA on the carcinogenesis was examined in a group of mice fed this compound at a level of 1% in a basal diet after ingestion of TAA. The inhibitory effect of FA on TAA carcinogenesis was so marked that no hepatic carcinomas were found in any of the 15 animals fed FA in combination with TAA.
The ability of a substance to reduce the yield of azoxymethane (AOM)-induced foci in the colon of male Fischer 344 rats, was evaluated as a screening assay for chemopreventive agents. Twenty-eight test agents were administered continuously in the diet from the start of the experiments until the animals were killed 35 days later. AOM was sc administered either as 15 mg/kg bw on days 7 and 14 or as 30 mg/kg bw on day 7 of the experiment. Foci of aberrant crypts were evaluated in whole mounts of methylene blue-stained colons. AOM induced twice as many foci when administered between 8.40 and 11.00 a.m. than between 2.45 and 5.55 p.m. Calcium salts of carbonate, chloride and glucarate decreased the yield of AOM-induced foci while the acidic salts of lactate and phosphate did not inhibit the formation of foci. Dimethyl-fumarate, fumaric acid, genistein, piroxicam, simethicone, sodium suramin and sulindac reduced the yield of AOM-induced foci of aberrant crypts, with genistein being the most potent ...
The liver of mice treated with mitomycin C showed perinuclear irregularity, aggregation of chromatin, and abnormal cytoplasmic organelles. The concurrent admin of fumaric acid reduced the incidence of such deleterious changes. The action of fumaric acid against mitomycin C intoxication was even more apparent in the kidney.
Fumaric acid when reacted with chlorine in an aqueous soln was not mutagenic when tested in the Ames test using Salmonella typhimurium TA 100. When a 50/50 by vol methanol/water mixture was used for chlorination, fumaric acid was mutagenic with a peak at 3 equivalents of chlorine per mole.
For more Interactions (Complete) data for Fumaric acid (9 total), please visit the HSDB record page.

Stability Shelf Life

Fumaric acid is stable although it is subject to degradation by both aerobic and anaerobic microorganisms. When heated in sealed vessels with water at 150 - 170 °C it forms DL-malic acid.

Dates

Last modified: 08-15-2023
1: BACHMANN WE, SCOTT LB. The reaction of 1-vinylnaphthalene and 6-methoxy-1-vinylnaphthalene with citraconic anhydride, fumaric acid and mesaconic acid. J Am Chem Soc. 1948 Apr;70(4):1462-8. PubMed PMID: 18915765.
2: BACHMANN WE, SCOTT LB. The reaction of anthracene with maleic and fumaric acid and their derivatives and with citraconic anhydride and mesaconic acid. J Am Chem Soc. 1948 Apr;70(4):1458-61. PubMed PMID: 18915764.
3: Ahuja M, Ammal Kaidery N, Yang L, Calingasan N, Smirnova N, Gaisin A, Gaisina IN, Gazaryan I, Hushpulian DM, Kaddour-Djebbar I, Bollag WB, Morgan JC, Ratan RR, Starkov AA, Beal MF, Thomas B. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. J Neurosci. 2016 Jun 8;36(23):6332-51. doi: 10.1523/JNEUROSCI.0426-16.2016. PubMed PMID: 27277809; PubMed Central PMCID: PMC4899530.
4: Haarmann A, Nehen M, Deiß A, Buttmann M. Fumaric Acid Esters Do Not Reduce Inflammatory NF-κB/p65 Nuclear Translocation, ICAM-1 Expression and T-Cell Adhesiveness of Human Brain Microvascular Endothelial Cells. Int J Mol Sci. 2015 Aug 13;16(8):19086-95. doi: 10.3390/ijms160819086. PubMed PMID: 26287168; PubMed Central PMCID: PMC4581287.
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6: Xie X, Zhao Y, Ma CY, Xu XM, Zhang YQ, Wang CG, Jin J, Shen X, Gao JL, Li N, Sun ZJ, Dong DL. Dimethyl fumarate induces necroptosis in colon cancer cells through GSH depletion/ROS increase/MAPKs activation pathway. Br J Pharmacol. 2015 Aug;172(15):3929-43. doi: 10.1111/bph.13184. Epub 2015 Jun 12. PubMed PMID: 25953698; PubMed Central PMCID: PMC4523346.
7: Buston HW. Note on the isolation of mesaconic acid from cabbage leaves. Biochem J. 1928;22(6):1523-5. PubMed PMID: 16744171; PubMed Central PMCID: PMC1252289.
8: Bénardais K, Pul R, Singh V, Skripuletz T, Lee DH, Linker RA, Gudi V, Stangel M. Effects of fumaric acid esters on blood-brain barrier tight junction proteins. Neurosci Lett. 2013 Oct 25;555:165-70. doi: 10.1016/j.neulet.2013.09.038. Epub 2013 Sep 26. PubMed PMID: 24076006.
9: Ye T, Wang B, Liu J, Chen J, Yang Y. Quantitative analysis of citric acid/sodium hypophosphite modified cotton by HPLC and conductometric titration. Carbohydr Polym. 2015 May 5;121:92-8. doi: 10.1016/j.carbpol.2014.12.028. Epub 2014 Dec 31. PubMed PMID: 25659676.
10: Yao Y, Miao W, Liu Z, Han W, Shi K, Shen Y, Li H, Liu Q, Fu Y, Huang D, Shi FD. Dimethyl Fumarate and Monomethyl Fumarate Promote Post-Ischemic Recovery in Mice. Transl Stroke Res. 2016 Dec;7(6):535-547. Epub 2016 Sep 10. PubMed PMID: 27614618; PubMed Central PMCID: PMC5065588.
11: Sonntag F, Müller JE, Kiefer P, Vorholt JA, Schrader J, Buchhaupt M. High-level production of ethylmalonyl-CoA pathway-derived dicarboxylic acids by Methylobacterium extorquens under cobalt-deficient conditions and by polyhydroxybutyrate negative strains. Appl Microbiol Biotechnol. 2015 Apr;99(8):3407-19. doi: 10.1007/s00253-015-6418-3. Epub 2015 Feb 8. PubMed PMID: 25661812.
12: Rostami-Yazdi M, Clement B, Mrowietz U. Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients. Arch Dermatol Res. 2010 Sep;302(7):531-8. doi: 10.1007/s00403-010-1061-4. Epub 2010 Jun 24. PubMed PMID: 20574745.
13: Leschziner G, Rudge P, Lucas S, Andrews T. Lymphomatosis cerebri presenting as a rapidly progressive dementia with a high methylmalonic acid. J Neurol. 2011 Aug;258(8):1489-93. doi: 10.1007/s00415-011-5965-5. Epub 2011 Mar 2. PubMed PMID: 21365456.
14: Liebich HM, Pickert A, Stierle U, Wöll J. Gas chromatography-mass spectrometry of saturated and unsaturated dicarboxylic acids in urine. J Chromatogr. 1980 Oct 31;199:181-9. PubMed PMID: 6778884.
15: Gillard GO, Collette B, Anderson J, Chao J, Scannevin RH, Huss DJ, Fontenot JD. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. J Neuroimmunol. 2015 Jun 15;283:74-85. doi: 10.1016/j.jneuroim.2015.04.006. Epub 2015 Apr 23. PubMed PMID: 26004161.
16: Botting NP, Cohen MA, Akhtar M, Gani D. Primary deuterium isotope effects for the 3-methylaspartase-catalyzed deamination of (2S)-aspartic acid, (2S,3S)-3-methylaspartic acid, and (2S,3S)-3-ethylaspartic acid. Biochemistry. 1988 Apr 19;27(8):2956-9. PubMed PMID: 3401459.
17: Gao HY, Yaylayan VA, Yeboah F. Oxalic acid-induced modifications of postglycation activity of lysozyme and its glycoforms. J Agric Food Chem. 2010 May 26;58(10):6219-25. doi: 10.1021/jf100479r. PubMed PMID: 20411940.
18: Zoghi S, Amirghofran Z, Nikseresht A, Ashjazadeh N, Kamali-Sarvestani E, Rezaei N. Cytokine secretion pattern in treatment of lymphocytes of multiple sclerosis patients with fumaric acid esters. Immunol Invest. 2011;40(6):581-96. doi: 10.3109/08820139.2011.569626. Epub 2011 Apr 21. PubMed PMID: 21510778.
19: Peng H, Li H, Sheehy A, Cullen P, Allaire N, Scannevin RH. Dimethyl fumarate alters microglia phenotype and protects neurons against proinflammatory toxic microenvironments. J Neuroimmunol. 2016 Oct 15;299:35-44. doi: 10.1016/j.jneuroim.2016.08.006. Epub 2016 Aug 5. PubMed PMID: 27725119.
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